1-(2-fluorobenzyl)-N-[3-(methylthio)benzyl]-3-piperidinamine
Overview
Description
The compound “1-(2-fluorobenzyl)-N-[3-(methylthio)benzyl]-3-piperidinamine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The molecule also contains fluorobenzyl and methylthio benzyl groups, which can potentially influence its physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, and the introduction of the fluorobenzyl and methylthio benzyl groups. These groups could potentially be introduced using a variety of chemical reactions, such as nucleophilic aromatic substitution for the fluorobenzyl group, and a nucleophilic aliphatic substitution for the methylthio benzyl group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, fluorobenzyl, and methylthio benzyl groups would all contribute to its overall structure. The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. For example, the piperidine ring might undergo reactions typical of amines, such as acid-base reactions. The fluorobenzyl and methylthio benzyl groups might also participate in various reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[(3-methylsulfanylphenyl)methyl]piperidin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2S/c1-24-19-9-4-6-16(12-19)13-22-18-8-5-11-23(15-18)14-17-7-2-3-10-20(17)21/h2-4,6-7,9-10,12,18,22H,5,8,11,13-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVPQXHFSKHAOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CNC2CCCN(C2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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